molecular formula C10H12BrNO B13493942 3-(2-Bromophenyl)morpholine

3-(2-Bromophenyl)morpholine

Cat. No.: B13493942
M. Wt: 242.11 g/mol
InChI Key: QXECBXQGHZBTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)morpholine is an organic compound with the molecular formula C10H12BrNO It consists of a morpholine ring substituted with a bromophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)morpholine typically involves the reaction of 2-bromophenylamine with morpholine. One common method is the nucleophilic substitution reaction where 2-bromophenylamine reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Major Products Formed:

  • Substitution reactions yield various substituted morpholine derivatives.
  • Oxidation reactions produce N-oxides.
  • Reduction reactions result in the removal of the bromine atom, forming phenylmorpholine.

Scientific Research Applications

3-(2-Bromophenyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of biological processes and as a building block for designing biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the morpholine ring can influence its solubility and stability.

Comparison with Similar Compounds

    3-(4-Bromophenyl)morpholine: Similar structure but with the bromine atom at the 4-position.

    3-(2-Chlorophenyl)morpholine: Chlorine atom instead of bromine.

    3-(2-Fluorophenyl)morpholine: Fluorine atom instead of bromine.

Uniqueness: 3-(2-Bromophenyl)morpholine is unique due to the presence of the bromine atom at the 2-position, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its analogs with different halogen substitutions.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(2-bromophenyl)morpholine

InChI

InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2

InChI Key

QXECBXQGHZBTIT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.